molecular formula Sb2 B1203571 Diantimony

Diantimony

Katalognummer: B1203571
Molekulargewicht: 243.52 g/mol
InChI-Schlüssel: WUOBERCRSABHOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rhombohedral vs. Orthorhombic Phase Behavior

Bulk antimony primarily adopts a rhombohedral (β-phase) structure under ambient conditions, belonging to the space group R3-mh. This configuration features layered hexagonal planes with a buckling amplitude of 1.65 Å. Under high pressure (>7 GPa), Sb₂ undergoes a phase transition to an orthorhombic structure (Sb-IV phase), characterized by distorted cubic packing. The transition is driven by lattice dynamics, where phonon softening destabilizes the rhombohedral phase.

Phase Space Group Stability Range Key Features
Rhombohedral R3-mh Ambient Layered buckling, 430.7 pm lattice a
Orthorhombic Pbca >7 GPa Cubic distortion, 2.86 Å Sb–Sb bonds

Lattice Parameters and Unit Cell Dynamics

The rhombohedral phase has lattice parameters a = 430.7 pm and c = 1127.3 pm, with an interlayer distance of 3.35 Å. Under compression, the unit cell volume decreases by ~15% at 10 GPa, accompanied by a reduction in the Sb–Sb bond length to 2.60 Å. First-principles calculations predict anisotropic thermal expansion, with the c-axis expanding 1.5× faster than the a-axis due to weak interlayer van der Waals interactions.

Comparative Bonding Analysis with Other Group 15 Dimers (N₂, P₂, As₂)

The bonding in Sb₂ differs markedly from lighter Group 15 dimers due to relativistic effects and increased atomic radius. Key comparisons include:

  • Bond Lengths :

    • N₂: 1.098 Å
    • P₂: 1.893 Å
    • As₂: 2.103 Å
    • Sb₂: 2.557 Å
  • Bond Dissociation Energies :

    Dimer BDE (kcal/mol)
    N₂ 225.8
    P₂ 116.2
    As₂ 91.3
    Sb₂ 70.6
  • Bond Order :

    • N₂: Triple bond (σ + 2π)
    • Sb₂: Effective bond order ~2.5 due to partial π-bond weakening

The diminished bond strength in Sb₂ arises from 5p orbital diffuseness and reduced overlap efficiency compared to 2p orbitals in N₂. Additionally, lone-pair repulsion in Sb₂ contributes to structural distortions absent in N₂ and P₂.

Eigenschaften

Molekularformel

Sb2

Molekulargewicht

243.52 g/mol

IUPAC-Name

stibanylidynestibane

InChI

InChI=1S/2Sb

InChI-Schlüssel

WUOBERCRSABHOT-UHFFFAOYSA-N

SMILES

[Sb]#[Sb]

Kanonische SMILES

[Sb]#[Sb]

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Medical Applications

Diantimony compounds have historical and contemporary significance in medicine. The most notable application is in the treatment of parasitic diseases such as leishmaniasis and African trypanosomiasis.

Case Study: Treatment of Leishmaniasis

  • Compound Used: Sodium antimony gluconate
  • Administration: Intramuscular
  • Dosage: 10–100 mg/kg
  • Target: Leishmania spp.
  • Application: In vivo treatment has shown efficacy against leishmaniasis, although resistance is emerging .

Table 1: Summary of Medical Applications of this compound

PathologyCompound and AdministrationDosagePathogenic Factors TargetedApplication TypeReferences
LeishmaniasisSodium antimony gluconate10–100 mg/kgLeishmania spp.In vivo
TrypanosomiasisVarious combinations of antimonialsVariousTrypanosoma spp.In vitro/In vivo
CancerTrivalent antimony potassium tartrate4.2–322 µg/mLSmall cell lung cancerIn vitro (research)

Despite its therapeutic potential, this compound's toxicity must be managed carefully, as it can lead to adverse effects such as nausea and muscle pain .

Industrial Applications

This compound trioxide is widely used in industrial applications, particularly as a flame retardant and catalyst.

Flame Retardants

  • This compound trioxide is commonly used in plastics, textiles, and coatings to enhance fire resistance. It acts synergistically with halogenated flame retardants to improve efficacy .

Catalysis

  • Recent studies have explored the role of this compound in catalysis, particularly in organic synthesis and photocatalysis. Its compounds are being investigated for their potential to facilitate various chemical reactions efficiently .

Table 2: Industrial Applications of this compound

Application TypeCompound UsedFunctionality
Flame RetardantsThis compound trioxideEnhances fire resistance in materials
CatalysisThis compound compoundsCatalyzes organic reactions

Environmental Considerations

The use of this compound compounds raises environmental concerns due to their toxicity and potential for bioaccumulation. Studies have indicated that exposure to antimony can affect fetal growth and contribute to health issues . Monitoring and regulation are essential to mitigate these risks.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Properties of Flame Retardants

Property This compound Trioxide (Sb₂O₃) Zinc Borate Antimony Pentoxide (Sb₂O₅)
Molecular Weight 291.52 g/mol 313.54 g/mol 323.52 g/mol
Primary Applications Plastics, textiles, electronics Epoxy coatings Glass, ceramics
Synergistic Partners Halogens, zinc hydroxystannate This compound trioxide N/A
Key Function Radical scavenging, smoke reduction Smoke suppression Thermal stability
References

Sb₂O₃ is less soluble in water compared to Sb₂O₅, which exhibits slight solubility . Zinc borate, while chemically distinct, complements Sb₂O₃ in epoxy-based coatings by enhancing smoke suppression .

Toxicological and Environmental Profiles

Table 2: Toxicity and Environmental Impact

Compound Inhalation Risk (Rodent Studies) Environmental Presence Regulatory Scrutiny
This compound Trioxide Tumorigenic at 1.1 μm MMAD aerosols 0.05–0.4 µg/L in water Under EU RoHS assessment
Antimony Pentoxide Low dermal absorption (1%) Not reported Minimal restrictions
Zinc Borate No significant toxicity reported Biodegradable Unrestricted

Sb₂O₃ poses higher inhalation risks due to its respirable particle size (MMAD 1.1–5.06 μm), which correlates with lung deposition and tumorigenicity . In contrast, Sb₂O₅ exhibits lower bioavailability, with dermal absorption <1% . Environmentally, Sb₂O₃ contamination in air (1–5.2 ng/m³) and water is linked to industrial emissions .

Regulatory Status and Industry Adoption

  • Sb₂O₃: Subject to EU RoHS assessments due to carcinogenicity concerns; proposed restrictions in electronics .
  • Zinc Borate : Widely adopted in green chemistry for its low toxicity and compatibility with Sb₂O₃ .
  • Sb₂O₅: Less regulated, favored in non-consumer applications like glass manufacturing .

Industry Trends : Manufacturers like Shifang Taifeng promote high-purity Sb₂O₃ (97% purity) for export, emphasizing compliance with ISO standards . However, alternatives like zinc borate are gaining traction in eco-conscious markets .

Q & A

Q. What are the standard synthesis methods for diantimony compounds, and how do reaction conditions influence their structural properties?

Methodological Answer: this compound compounds (e.g., this compound trioxide, this compound lead tetroxide) are typically synthesized via solid-state reactions or sol-gel processes. Key variables include:

  • Temperature : Higher temperatures (>500°C) favor crystalline phases (e.g., Sb₂O₃) but may induce volatilization of antimony .
  • Precursor ratios : Stoichiometric control is critical; excess lead in Pb-Sb-O systems can lead to mixed-phase formations (e.g., Pb₂Sb₂O₇ vs. PbSb₂O₄) .
  • Atmosphere : Inert environments prevent oxidation of metallic antimony during synthesis .
    Recommendation: Use X-ray diffraction (XRD) and thermogravimetric analysis (TGA) to validate phase purity and thermal stability .

Q. Which analytical techniques are most effective for characterizing this compound compounds, and what are their limitations?

Methodological Answer:

  • XRD : Ideal for crystallographic identification but insensitive to amorphous phases .
  • SEM-EDS : Provides morphological and elemental data but requires conductive coatings that may alter surface chemistry .
  • ICP-MS : Detects trace impurities (e.g., <1 ppm Pb) but demands acid digestion protocols that risk compound degradation .
    Key consideration: Combine multiple techniques to address limitations (e.g., pair XRD with Raman spectroscopy for amorphous phase detection) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported environmental persistence of this compound compounds across studies?

Methodological Answer: Discrepancies often arise from:

  • Soil pH variability : Antimony bioavailability decreases in alkaline soils, skewing uptake studies .
  • Analytical bias : ICP-MS vs. AAS may yield divergent quantification due to matrix interference .
    Resolution strategy:
    • Standardize test conditions (e.g., ISO 11269 for soil-plant transfer studies).
    • Conduct meta-analyses to identify confounding variables (e.g., organic matter content) .
    • Validate findings using isotopic tracing (e.g., ¹²¹Sb/¹²³Sb ratios) to track mobility .

Q. What experimental designs are optimal for assessing this compound bioaccumulation in aquatic ecosystems?

Methodological Answer:

  • Microcosm studies : Simulate ecosystems with controlled Sb concentrations (e.g., 0.1–10 mg/L) and monitor bioaccumulation in algae/fish over 30–90 days .
  • Trophic transfer analysis : Measure Sb concentrations across food chains (e.g., sediment → algae → Daphnia → fish) using LC-MS/MS .
    Pitfalls: Avoid static water systems; use flow-through setups to mimic natural conditions. Include negative controls to distinguish background Sb levels .

Q. How can methodological frameworks evaluate safer substitutes for this compound trioxide (ATO) in flame retardants under EU RoHS guidelines?

Methodological Answer:

  • Performance testing : Compare flame-retardant efficiency via cone calorimetry (e.g., heat release rate reduction ≥30% vs. ATO) .
  • Toxicity screening : Use in vitro assays (e.g., OECD 442D for skin sensitization) and in silico models (e.g., QSAR for Sb speciation toxicity) .
  • Lifecycle analysis : Assess environmental persistence of substitutes using OECD 307 degradation tests .
    Data integration: Apply multi-criteria decision analysis (MCDA) to balance efficacy, cost, and regulatory compliance .

Q. What statistical approaches address variability in human exposure studies of this compound?

Methodological Answer:

  • Bayesian modeling : Account for population heterogeneity (e.g., dietary habits, geographic Sb levels) .
  • Monte Carlo simulations : Estimate uncertainty in daily intake calculations (e.g., 5 µg/day ± 2 µg) .
    Validation: Cross-reference with biomonitoring data (e.g., Sb levels in urine/hair) using Spearman’s rank correlation .

Q. Key Data Points from Literature

ParameterValue/ObservationSource Context
Soil-to-plant Sb transfer~3% of total Sb absorbedAgricultural studies
Human daily Sb intake~5 µg/dayToxicological review
ATO flame-retardant efficiency80–90% reduction in ignition propensityEU RoHS assessment

Q. Note on Contradictions

  • Sb volatility in synthesis : Conflicting reports on Sb loss at >600°C; reconcile via TGA-MS under controlled atmospheres .
  • Ecotoxicity : Discrepancies in LC₅₀ values for aquatic organisms may stem from Sb(III)/Sb(V) speciation differences. Use XANES to clarify oxidation states .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.